Cyclohexylamine carbonate

Übersicht

Beschreibung

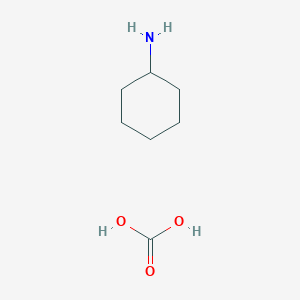

Cyclohexylamine carbonate is an organic compound formed by the reaction of cyclohexylamine with carbonic acid. It is commonly used as a corrosion inhibitor and has applications in various industrial processes. The compound is known for its effectiveness in preventing corrosion in metals, especially in environments where vapor phase inhibitors are required .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexylamine carbonate is typically synthesized by reacting cyclohexylamine with carbon dioxide. The reaction can be represented as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{CO}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2\text{HCO}_3 ]

Industrial Production Methods: In industrial settings, cyclohexylamine is produced by the hydrogenation of aniline using cobalt or nickel-based catalysts: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .

Analyse Chemischer Reaktionen

Aminolysis of Cyclic Carbonates

Cyclohexylamine carbonate participates in guanidine-catalyzed aminolysis reactions with cyclic carbonates like propylene carbonate (PC). Density Functional Theory (DFT) studies reveal a three-step mechanism involving:

-

Nucleophilic attack : The amine group attacks the carbonyl carbon of PC, forming a tetrahedral intermediate.

-

Proton transfer : Guanidine catalysts (e.g., TBD or MTBD) facilitate proton shuttling, stabilizing transition states.

-

Ring-opening : The cyclic carbonate undergoes cleavage, yielding hydroxyurethane derivatives.

Key Data:

| Step | Gibbs Energy Barrier (kcal/mol) | Catalytic Effect |

|---|---|---|

| Uncatalyzed aminolysis | 42.6 | — |

| TBD-catalyzed aminolysis | 15.6 | 73% reduction |

| MTBD-catalyzed aminolysis | 19.7 | 54% reduction |

Source: M06-2X/6-311G(d,p) calculations

TBD outperforms MTBD due to its ability to enable concerted proton exchanges , whereas MTBD’s methyl group sterically hinders this process .

Catalytic Reaction Mechanisms

This compound acts as a substrate in guanidine-mediated reactions. The catalytic cycle involves:

-

Base activation : Guanidine abstracts a proton from cyclohexylamine, enhancing nucleophilicity.

-

Transition state stabilization : Catalyst interactions lower activation energies (e.g., ΔG‡ reduced from 50.9 kcal/mol to 17.8 kcal/mol with TBD) .

-

Regeneration : Catalysts are regenerated via proton transfer during ring-opening.

Mechanistic Comparison:

| Catalyst | Rate-Determining Step | Efficiency |

|---|---|---|

| TBD | Nucleophilic attack (ΔG‡ = 17.8) | High |

| MTBD | Proton transfer (ΔG‡ = 19.7) | Moderate |

Reactivity with Acids and Bases

This compound undergoes acid-base reactions:

-

Acid neutralization : Exothermically reacts with acids (e.g., HCl) to form salts:

-

Alkaline dissociation : Dissociates in water to yield alkaline solutions (pH ~10.5).

Comparative Reactivity with Analogues

This compound’s reactivity contrasts with related amines:

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| Cyclohexylamine | Direct nucleophile in alkylation reactions | Lacks carbonate stabilization |

| Ethanolamine | Forms surfactants via esterification | Hydroxyl group enables H-bonding |

| Morpholine | Cyclic ether enhances ring-opening kinetics | Heterocyclic structure |

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Vapor Phase Inhibitor

Cyclohexylamine carbonate is recognized for its effectiveness as a vapor phase corrosion inhibitor. It has been shown to protect metals, particularly rare earth magnets like Nd-Fe-B, from corrosion in simulated atmospheric environments. Studies indicate that CHC can significantly reduce corrosion rates by forming a protective layer on metal surfaces when vaporized .

Mechanism of Action

The compound acts by neutralizing acidic environments and buffering volatile acids, which is crucial in preventing corrosion in various applications, including the preservation of machinery and electronic components. Its ability to function effectively in low concentrations makes it a cost-effective solution for corrosion management.

Chemical Synthesis

Intermediate in Pharmaceutical Production

this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules . The compound's properties make it suitable for use in developing drugs that require specific amine functionalities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including reacting cyclohexylamine with carbonic acid or its derivatives. Understanding these synthesis routes is essential for optimizing production processes for industrial applications .

Health and Safety Considerations

While this compound has beneficial applications, it is important to note potential health risks associated with its use. The compound can cause skin and respiratory irritation upon exposure, necessitating proper handling and safety measures during its application . Due to its classification as a suspected carcinogen, ongoing research is focused on understanding its long-term health effects.

Wirkmechanismus

The mechanism by which cyclohexylamine carbonate exerts its effects involves the physisorption of protonated amine on negatively charged surfaces via electrostatic attraction. This process effectively inhibits corrosion by forming a protective layer on the metal surface .

Vergleich Mit ähnlichen Verbindungen

Morpholine: Another corrosion inhibitor with a similar vapor pressure.

Cyclohexylamine: The parent compound of cyclohexylamine carbonate, used in various industrial applications.

N-alkylcyclohexylamines: Formed by the substitution reactions of cyclohexylamine.

Uniqueness: this compound is unique due to its effectiveness as a vapor phase inhibitor, making it particularly useful in environments where traditional inhibitors may not be effective .

Biologische Aktivität

Cyclohexylamine carbonate (CHC) is a compound that has garnered attention for its biological activity, particularly in pharmacological and industrial applications. This article provides a comprehensive overview of the biological activities associated with this compound, drawing on diverse research findings, case studies, and relevant data.

1. Overview of this compound

This compound is a white crystalline compound primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it valuable in both organic synthesis and as a corrosion inhibitor.

2. Pharmacological Activities

Research indicates that cyclohexylamine, the parent compound of CHC, exhibits several pharmacological effects:

- Vasoconstriction : Cyclohexylamine has been shown to induce contractions in isolated rat epididymal vas deferens, mediated by serotonergic receptors (5-HT2A subtype) and adrenergic receptors. This suggests a role in modulating vascular tone and potentially influencing blood pressure regulation .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .

Table 1: Summary of Pharmacological Effects of Cyclohexylamine

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Vasoconstriction | Serotonergic and adrenergic receptors | |

| Anti-inflammatory | Inhibition of inflammatory mediators |

3. Industrial Applications

In addition to its biological activities, this compound is utilized in various industrial applications:

- Corrosion Inhibition : CHC has been studied as a vapor phase inhibitor for Nd-Fe-B magnets. It effectively reduces corrosion rates under simulated atmospheric conditions, demonstrating its utility in protecting metals from environmental degradation .

- Chemical Synthesis : As an intermediate, CHC plays a critical role in the synthesis of pharmaceuticals and other organic compounds. Its reactivity allows for diverse applications in organic chemistry .

Table 2: Industrial Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Corrosion Inhibitor | Protects Nd-Fe-B magnets | |

| Intermediate in Synthesis | Used in pharmaceuticals |

4. Case Studies

Several studies have highlighted the biological activity and practical applications of this compound:

- Study on Vas Deferens Contraction : A study involving male S.D. rats demonstrated that cyclohexylamine induced significant contractions in the isolated vas deferens, suggesting its potential role in reproductive health and vascular function .

- Corrosion Inhibition Study : Research conducted on Nd-Fe-B magnets showed that this compound effectively inhibited corrosion over a seven-day exposure period, indicating its practical application in preserving metal integrity under varying environmental conditions .

5. Conclusion

This compound exhibits notable biological activities that extend beyond its chemical utility as an intermediate. Its pharmacological effects, particularly concerning vasoconstriction and anti-inflammatory actions, alongside its industrial applications as a corrosion inhibitor, underscore its significance across multiple fields. Continued research into its mechanisms of action and potential therapeutic uses may further enhance its applicability in both medicine and industry.

Eigenschaften

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLQZNKUEFUUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073139 | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20227-92-3 | |

| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.